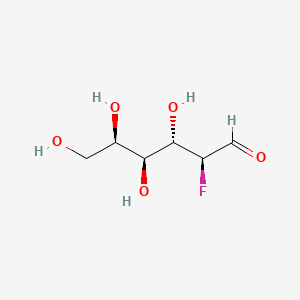

2-Deoxy-2-fluorotalose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Deoxy-2-fluorotalose, also known as this compound, is a useful research compound. Its molecular formula is C6H11FO5 and its molecular weight is 182.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medical Imaging

One of the most notable applications of 2-deoxy-2-fluorotalose is in positron emission tomography (PET) imaging. The compound serves as a radiotracer, particularly in oncology for assessing glucose metabolism in tumors. The fluorine-18 labeled version, 2-deoxy-2-[18F]fluoro-D-glucose (FDG), is widely utilized to visualize metabolic activity in cancer cells. This technique allows for the identification of malignancies based on their increased glucose uptake compared to normal tissues .

Case Study: Tumor Metabolism

A study involving 315 patients with pulmonary adenocarcinoma demonstrated that the uptake of 18F-FDG correlated significantly with programmed death ligand-1 (PD-L1) expression, a marker associated with immune response and treatment outcomes. The findings indicate that higher FDG uptake is linked to more aggressive tumor behavior and poorer prognosis .

Plant Imaging

In plant sciences, this compound has been explored as a tracer for studying plant metabolism and physiology. Its application in plant imaging allows researchers to monitor solute transport, root uptake, and carbon allocation through non-invasive methods .

Case Study: Plant Metabolism

Research has shown that 2-deoxy-2-fluoro-D-glucose can be used to trace photoassimilate movement within plants. By using this compound, scientists have gained insights into the mechanisms of carbon allocation and the dynamics of nutrient transport in various plant species .

Molecular Biology

In molecular biology, modifications of this compound derivatives have been investigated for their potential in gene silencing applications. For instance, the incorporation of fluorinated nucleotides into small interfering RNA (siRNA) has been shown to enhance stability and efficacy in gene targeting. This modification allows for improved performance in RNA interference (RNAi) technologies, making it a promising tool for therapeutic applications .

Case Study: Gene Silencing

A study demonstrated that siRNAs modified with 2-deoxy-2-fluoro-β-D-arabinonucleotide units exhibited increased serum stability and enhanced gene silencing capability compared to unmodified siRNAs. These findings suggest that fluorinated modifications can significantly improve the pharmacokinetic properties of RNA-based therapeutics .

Comparative Data Table

Análisis De Reacciones Químicas

Metabolic Reactions and Phosphorylation

FDT undergoes phosphorylation in vivo and in vitro, forming 2-deoxy-2-fluoro-α-D-talose-1-phosphate (FDT-1-P) . Key findings include:

-

In vivo : Intravenously administered FDT is rapidly phosphorylated in the liver, with 100% conversion to FDT-1-P within 10 minutes .

-

In vitro : Galactokinase catalyzes FDT phosphorylation, but FDT-1-P does not proceed further in the galactose metabolic pathway due to poor substrate affinity for galactose-1-phosphate uridyltransferase .

Enzymatic Interactions and Metabolic Trapping

FDT-1-P accumulates in tissues as a “metabolically trapped” product, making FDT a potential tracer for measuring galactokinase activity. Key mechanisms:

-

Galactokinase specificity : FDT’s C-2 fluorine substitution mimics galactose, enabling recognition by galactokinase .

-

Uridyltransferase resistance : FDT-1-P’s fluorine sterically hinders uridyltransferase binding, preventing conversion to UDP-sugar derivatives .

This trapping mechanism is critical for its proposed use in positron emission tomography (PET) imaging .

Comparative Analysis with Analogous Fluorinated Sugars

FDT’s metabolic pathway contrasts with structurally similar compounds:

-

Unlike FDG, FDT does not enter glycolysis, making it a specialized tracer for galactose metabolism .

Key Research Findings

Propiedades

Número CAS |

98808-82-3 |

|---|---|

Fórmula molecular |

C6H11FO5 |

Peso molecular |

182.15 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6+/m1/s1 |

Clave InChI |

AOYNUTHNTBLRMT-KAZBKCHUSA-N |

SMILES |

C(C(C(C(C(C=O)F)O)O)O)O |

SMILES isomérico |

C([C@H]([C@@H]([C@@H]([C@@H](C=O)F)O)O)O)O |

SMILES canónico |

C(C(C(C(C(C=O)F)O)O)O)O |

Sinónimos |

2-deoxy-2-(18F)fluoro-D-talose 2-deoxy-2-fluorotalose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.